molecular formula C9H12BrNO2S B1519714 N-[1-(4-Bromophenyl)ethyl]methanesulfonamide CAS No. 1091796-50-7

N-[1-(4-Bromophenyl)ethyl]methanesulfonamide

Cat. No.: B1519714
CAS No.: 1091796-50-7
M. Wt: 278.17 g/mol
InChI Key: VBKJAUSXTKHUMT-UHFFFAOYSA-N
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Description

N-[1-(4-Bromophenyl)ethyl]methanesulfonamide is a chemical compound characterized by its bromophenyl group and methanesulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-Bromophenyl)ethyl]methanesulfonamide typically involves the reaction of 4-bromophenylethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to achieve this.

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-Bromophenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form 4-bromophenylacetic acid.

  • Reduction: The compound can be reduced to form 4-bromophenylethylamine.

  • Substitution: The methanesulfonamide group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Various nucleophiles such as sodium azide (NaN₃) in an aprotic solvent.

Major Products Formed:

  • Oxidation: 4-Bromophenylacetic acid.

  • Reduction: 4-Bromophenylethylamine.

  • Substitution: Various substituted methanesulfonamides.

Scientific Research Applications

N-[1-(4-Bromophenyl)ethyl]methanesulfonamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(4-Bromophenyl)ethyl]methanesulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid

  • 4-Bromophenylethylamine

  • 4-Bromophenylmethanesulfonamide

This comprehensive overview highlights the significance of N-[1-(4-Bromophenyl)ethyl]methanesulfonamide in various scientific fields and its potential applications

Biological Activity

N-[1-(4-Bromophenyl)ethyl]methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂BrN₁O₂S
  • Molar Mass : Approximately 318.24 g/mol
  • Functional Groups : The compound features a sulfonamide group, a bromophenyl moiety, and an ethyl side chain, which contribute to its biological reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : Similar to traditional sulfonamides, it may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria, which is crucial for their growth and proliferation.
  • Binding Interactions : The bromophenyl group facilitates π-π interactions with aromatic residues in proteins, while the methanesulfonamide moiety can form hydrogen bonds with polar functional groups, modulating enzyme or receptor activity.

Antibacterial Properties

This compound exhibits significant antibacterial properties due to its sulfonamide structure. Studies have shown that compounds with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria by targeting essential metabolic pathways .

Antitumor Activity

Preliminary investigations suggest that this compound may also possess antitumor activity. Research indicates that compounds with similar structural characteristics have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) cells. The mechanism likely involves apoptosis induction and inhibition of cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related sulfonamide derivatives against bacterial strains using a turbidimetric method. Results indicated promising antimicrobial activity for several derivatives, suggesting that this compound may exhibit similar effects .
  • Cytotoxicity Assays : In vitro assays using the Sulforhodamine B (SRB) method assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. Compounds structurally related to this compound showed significant cytotoxicity against MCF7 cells, indicating potential as anticancer agents .
  • Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding modes of these compounds with specific receptors. The results demonstrated favorable interactions that could explain their biological activities .

Comparative Analysis with Related Compounds

Compound NameNotable Features
N-(4-Bromophenyl)methanesulfonamidePrimarily antibacterial activity; lacks ethyl side chain.
1-(3-Chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamidePotential antitumor activity; contains a dimethylamino group.
N-[1-(3-Chlorophenyl)ethyl]methanesulfonamideUsed for comparison in biological assays; lacks dimethylamino group.

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-7(11-14(2,12)13)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKJAUSXTKHUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of (R)-(+)-1-(4-bromophenyl)ethylamine (0.5 g, 2.49 mmol), in anhydrous CH2Cl2 (5 mL) under argon were added methane sulfonyl chloride (0.23 mL, 2.99 mmol) and pyridine (0.30 mL, 3.73 mmol). The resulting solution was stirred at 25° C. for 3 hrs. The reaction mixture was quenched with 1N HCl and extracted with EtOAc (30 mL). The organic phase was washed with brine (50 mL), dried over Na2SO4 and evaporated. The residue was purified by flash column chromatography (80% EtOAc in hexanes) to give the product (0.40 g, 58%) as a white solid. 1H NMR (CDCl3) δ: 1.52 (d, J=6.8 Hz, 3 H), 2.67 (s, 3 H), 4.61–4.72 (m, 2 H), 7.24 (d, J=8.3 Hz, 2 H), 7.51 (d, J=8.3 Hz, 2 H). ESIMS (MNa+): 279.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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